molecular formula C8H11FO5 B15343606 3-Ethoxycarbonyl-3-fluoro-2-oxopentanoic acid

3-Ethoxycarbonyl-3-fluoro-2-oxopentanoic acid

Cat. No.: B15343606
M. Wt: 206.17 g/mol
InChI Key: FNUBTLKEPHMQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl-2-fluoro oxaloacetate is an organic compound with the molecular formula C8H13FO4. It is a derivative of oxaloacetic acid, where two ethyl groups and a fluorine atom are substituted. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl-2-fluoro oxaloacetate can be synthesized through the esterification of oxaloacetic acid with ethanol in the presence of a fluorinating agent. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of diethyl-2-fluoro oxaloacetate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity diethyl-2-fluoro oxaloacetate.

Chemical Reactions Analysis

Types of Reactions

Diethyl-2-fluoro oxaloacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethyl oxaloacetate.

    Reduction: Reduction reactions can convert diethyl-2-fluoro oxaloacetate to diethyl-2-fluoro succinate.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Diethyl oxaloacetate.

    Reduction: Diethyl-2-fluoro succinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl-2-fluoro oxaloacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl-2-fluoro oxaloacetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in metabolic pathways by mimicking the structure of natural substrates. The fluorine atom enhances its binding affinity to the active sites of enzymes, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl oxaloacetate
  • Diethyl succinate
  • Diethyl malonate

Uniqueness

Diethyl-2-fluoro oxaloacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H11FO5

Molecular Weight

206.17 g/mol

IUPAC Name

3-ethoxycarbonyl-3-fluoro-2-oxopentanoic acid

InChI

InChI=1S/C8H11FO5/c1-3-8(9,5(10)6(11)12)7(13)14-4-2/h3-4H2,1-2H3,(H,11,12)

InChI Key

FNUBTLKEPHMQOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(=O)O)(C(=O)OCC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.